REACTION_SMILES
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[CH3:21][O:22][c:23]1[cH:24][cH:25][cH:26][cH:28][c:29]1[C:30]([NH2:27])=[O:31].[CH3:2][O:3][c:4]1[c:5](-[c:10]2[s:11][c:12]([C:16]([O:18][CH2:17][CH3:19])=[O:20])[c:13]([CH3:15])[n:14]2)[cH:6][cH:7][cH:8][cH:9]1.[CH3:56][CH2:57][OH:58].[Cl:32][CH:33]([C:34]([CH3:35])=[O:36])[C:37]([O:38][CH2:39][CH3:40])=[O:41].[NH3:1].[P:42]12(=[S:55])[S:43][P:44]3(=[S:54])[S:45][P:46](=[S:52])([S:47][P:48](=[S:51])([S:49]3)[S:50]1)[S:53]2>>[CH3:2][O:3][c:4]1[c:5](-[c:10]2[s:11][c:12]([C:16](=[O:18])[NH2:27])[c:13]([CH3:15])[n:14]2)[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1C(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1sc(-c2ccccc2OC)nc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(Cl)C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=P12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
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Type
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product
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Smiles
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COc1ccccc1-c1nc(C)c(C(N)=O)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |